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Compound of Interest

Compound Name: 4,5'-Dimethylangelicin-NHS

Cat. No.: B14891304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4,5'-Dimethylangelicin is a synthetic angular furocoumarin, a class of compounds known for

their photosensitizing properties. Upon activation by long-wave ultraviolet light (UVA, 365 nm),

it can form covalent monoadducts with pyrimidine bases in DNA, primarily thymine. This ability

to form photoadducts makes it a valuable tool for studying DNA structure, DNA-protein

interactions, and for applications in photochemotherapy.

The N-hydroxysuccinimide (NHS) ester modification of 4,5'-Dimethylangelicin allows for its

covalent conjugation to molecules containing primary amine groups, such as amino-modified

oligonucleotides, peptides, or proteins. This enables the targeted delivery of the

photosensitizing agent to specific DNA sequences or cellular locations, facilitating site-specific

DNA crosslinking studies.

These application notes provide detailed protocols for the use of 4,5'-Dimethylangelicin-NHS
for DNA crosslinking, from conjugation to an amino-modified oligonucleotide to the analysis of

the resulting DNA adducts.

Mechanism of Action
The process of DNA crosslinking using 4,5'-Dimethylangelicin-NHS involves two main stages:
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Conjugation: The NHS ester of 4,5'-Dimethylangelicin reacts with a primary amine on a

carrier molecule (e.g., an amino-modified oligonucleotide) to form a stable amide bond. This

step attaches the photosensitizer to the desired delivery vehicle.

Photocrosslinking: The 4,5'-Dimethylangelicin conjugate intercalates into the DNA double

helix. Upon irradiation with UVA light (365 nm), the excited 4,5'-Dimethylangelicin molecule

undergoes a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine,

forming a covalent monoadduct. Due to its angular structure, 4,5'-Dimethylangelicin

predominantly forms monoadducts rather than interstrand crosslinks.

Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios for NHS Ester Conjugation

Reagent Stock Concentration Final Concentration/Ratio

Amino-modified

Oligonucleotide
1 mM in nuclease-free water 100 µM in conjugation buffer

4,5'-Dimethylangelicin-NHS 10 mM in anhydrous DMSO
10-20 fold molar excess over

oligonucleotide

Conjugation Buffer (e.g., 0.1 M

Sodium Bicarbonate)
0.1 M, pH 8.3-8.5 N/A

Table 2: Typical UVA Irradiation Parameters for Angelicin-Mediated DNA Crosslinking
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Parameter Value Notes

Wavelength 365 nm
Optimal for psoralen and

angelicin activation.

Irradiance 2-5 mW/cm²
Can be measured with a UVA

meter.

Duration 5-30 minutes

Total exposure time can be

divided into multiple shorter

intervals with cooling periods in

between to prevent

overheating. For example, 7

rounds of 5-minute exposures.

[1][2]

Temperature 4°C to Room Temperature

Lower temperatures can help

maintain the integrity of

biological samples.

Sample Distance from Source 5-10 cm
Should be kept consistent

across experiments.

Experimental Protocols
Protocol 1: Conjugation of 4,5'-Dimethylangelicin-NHS
to an Amino-Modified Oligonucleotide
This protocol describes the covalent attachment of 4,5'-Dimethylangelicin-NHS to an

oligonucleotide containing a primary amine modification (e.g., Amino-Modifier C6).

Materials:

4,5'-Dimethylangelicin-NHS

Amino-modified oligonucleotide

Anhydrous Dimethyl Sulfoxide (DMSO)
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Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (prepare fresh)

Nuclease-free water

Ethanol (70% and 100%)

3 M Sodium Acetate, pH 5.2

Microcentrifuge tubes

Shaker/vortexer

Spectrophotometer (for oligonucleotide quantification)

HPLC or other purification system (optional)

Procedure:

Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in

nuclease-free water to a stock concentration of 1 mM. Verify the concentration using a

spectrophotometer.

4,5'-Dimethylangelicin-NHS Solution Preparation: Immediately before use, dissolve 4,5'-
Dimethylangelicin-NHS in anhydrous DMSO to a stock concentration of 10 mM.

Conjugation Reaction: a. In a microcentrifuge tube, combine the following:

10 µL of 1 mM amino-modified oligonucleotide
80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
10-20 µL of 10 mM 4,5'-Dimethylangelicin-NHS in DMSO (for a 10-20 fold molar
excess). b. Vortex the reaction mixture gently. c. Incubate the reaction at room
temperature for 2-4 hours with gentle shaking, protected from light.

Purification of the Conjugate (Ethanol Precipitation): a. To the reaction mixture, add 0.1

volumes of 3 M Sodium Acetate, pH 5.2. b. Add 3 volumes of ice-cold 100% ethanol. c.

Vortex briefly and incubate at -20°C for at least 1 hour (or overnight). d. Centrifuge at high

speed (e.g., 14,000 x g) for 30 minutes at 4°C. e. Carefully decant the supernatant. f. Wash

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b14891304?utm_src=pdf-body
https://www.benchchem.com/product/b14891304?utm_src=pdf-body
https://www.benchchem.com/product/b14891304?utm_src=pdf-body
https://www.benchchem.com/product/b14891304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14891304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the pellet with 500 µL of ice-cold 70% ethanol. g. Centrifuge for 10 minutes at 4°C. h. Decant

the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

Resuspension and Storage: Resuspend the purified oligonucleotide conjugate in a desired

volume of nuclease-free water or TE buffer. Verify the concentration and store at -20°C,

protected from light. For higher purity, HPLC purification is recommended.

Protocol 2: In Vitro DNA Crosslinking using 4,5'-
Dimethylangelicin-Oligonucleotide Conjugate
This protocol describes the use of the purified conjugate to induce a site-specific monoadduct

in a target DNA sequence.

Materials:

Purified 4,5'-Dimethylangelicin-oligonucleotide conjugate

Target DNA (e.g., plasmid, PCR product, or complementary oligonucleotide) containing the

target sequence for the conjugate.

Hybridization Buffer (e.g., 5X SSC: 750 mM NaCl, 75 mM Sodium Citrate, pH 7.0)

Nuclease-free water

UVA light source (365 nm)

Microcentrifuge tubes or a microplate suitable for UV irradiation

Ice bath or cooling block

Procedure:

Hybridization: a. In a microcentrifuge tube, prepare the hybridization reaction by mixing the

4,5'-Dimethylangelicin-oligonucleotide conjugate and the target DNA in hybridization buffer. A

typical molar ratio is a 2-5 fold excess of the conjugate to the target DNA. b. Heat the mixture

to 95°C for 5 minutes to denature the DNA. c. Allow the mixture to cool slowly to room

temperature to facilitate annealing of the conjugate to the target DNA.
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UVA Irradiation: a. Place the reaction tube on ice or a cooling block to minimize heat-induced

damage. b. Expose the sample to 365 nm UVA light. A typical dose can be achieved with an

irradiance of 2-5 mW/cm² for a total of 5-30 minutes. The irradiation can be performed in

several shorter intervals (e.g., 7 rounds of 5 minutes) with brief cooling periods in between.

[1][2]

Post-Irradiation Processing: The crosslinked DNA sample is now ready for analysis.

Depending on the downstream application, this may involve gel electrophoresis, enzymatic

digestion, or purification.

Protocol 3: Analysis of DNA Crosslinking by Denaturing
Gel Electrophoresis
This protocol allows for the visualization of crosslinked DNA products.

Materials:

Crosslinked DNA sample

Denaturing polyacrylamide gel (e.g., 10-15% acrylamide with 7 M urea)

TBE Buffer (Tris-borate-EDTA)

Denaturing loading buffer (e.g., formamide-based)

DNA staining solution (e.g., SYBR Gold or Ethidium Bromide)

Gel imaging system

Procedure:

Sample Preparation: Mix an aliquot of the crosslinked DNA sample with an equal volume of

denaturing loading buffer.

Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice.

Gel Electrophoresis: Load the denatured samples onto the denaturing polyacrylamide gel

and run the electrophoresis according to standard procedures.
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Visualization: After electrophoresis, stain the gel with a suitable DNA stain and visualize the

bands using a gel imaging system. The crosslinked DNA product will migrate slower than the

non-crosslinked single-stranded DNA.

Mandatory Visualizations
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Protocol 1: Conjugation

Protocol 2: DNA Crosslinking Protocol 3: Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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